molecular formula C11H13ClOS B8081051 3-(5-Chloro-2-methylphenyl)thiolan-3-ol

3-(5-Chloro-2-methylphenyl)thiolan-3-ol

Cat. No.: B8081051
M. Wt: 228.74 g/mol
InChI Key: BAONGJKUPPCSRK-UHFFFAOYSA-N
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Description

The compound with the identifier “3-(5-Chloro-2-methylphenyl)thiolan-3-ol” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.

Preparation Methods

The preparation methods for this compound involve various synthetic routes and reaction conditions. Common methods include:

    Deposition Precipitation: This method involves the deposition of a precursor onto a support material, followed by precipitation to form the desired compound.

    Hydrothermal Synthesis: This technique uses high-temperature and high-pressure conditions to synthesize the compound from aqueous solutions.

    Sol-Gel Process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

    Impregnation: This method involves the impregnation of a support material with a solution containing the precursor of the desired compound, followed by drying and calcination.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

The compound “3-(5-Chloro-2-methylphenyl)thiolan-3-ol” has several scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in industrial processes, including the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound “3-(5-Chloro-2-methylphenyl)thiolan-3-ol” can be compared with other similar compounds in terms of its structure, reactivity, and applications. Similar compounds include:

    Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.

    Salicylsalicylic Acid (CID 5161): Used in the treatment of various inflammatory conditions.

    Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with similar applications.

Each of these compounds has unique properties and applications, making “this compound” distinct in its specific uses and effects.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)thiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-8-2-3-9(12)6-10(8)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONGJKUPPCSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)C2(CCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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